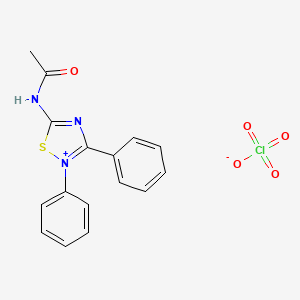

![molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2](/img/structure/B3008616.png)

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

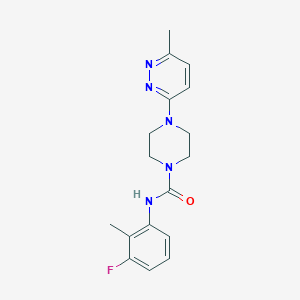

The compound "5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane" is a novel molecule that appears to be related to a class of azabicycloheptanes. These compounds are of interest due to their potential biological activity and their structural complexity. The azabicycloheptane core is a common feature in several compounds that have been synthesized as analogues of bioactive molecules, such as epibatidine, which is known for its potent analgesic properties.

Synthesis Analysis

The synthesis of related azabicycloheptane derivatives has been reported in the literature. For instance, a synthetic route to epibatidine analogues involving chloropyridyl-substituted 2-azabicyclo[2.2.1]heptanes has been described, starting from a 2-azabicyclo[2.2.1]hept-5-ene derivative and employing reductive Heck chemistry . Another study reports the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid, achieved through a double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate . These methods could potentially be adapted to synthesize the compound , with modifications to introduce the trifluoromethylpyrimidinyl group and the thia moiety.

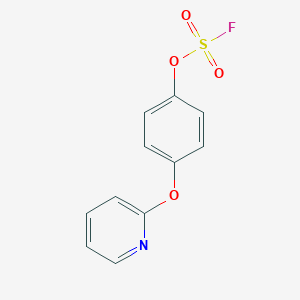

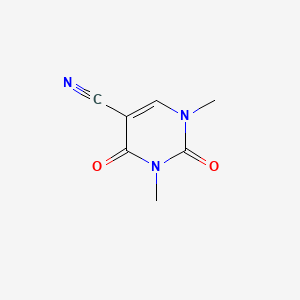

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring containing nitrogen, which can influence the compound's reactivity and interaction with biological targets. The X-ray crystal structure of a related compound, a triester precursor to an azabicyclo[3.2.0]heptan-7-one, has been obtained, providing insights into the stereochemistry and conformation of these types of molecules . The presence of a trifluoromethyl group and a pyrimidinyl ring in the compound of interest would likely add to the complexity of its molecular structure and could affect its binding properties.

Chemical Reactions Analysis

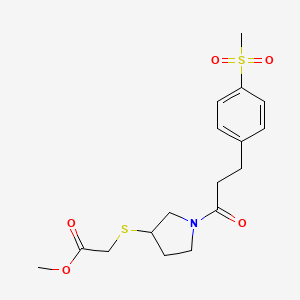

The chemical reactivity of azabicycloheptane derivatives can be quite varied, depending on the substituents present on the core structure. For example, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involved an intermolecular [2+2] photocycloaddition, demonstrating the potential for these compounds to participate in cycloaddition reactions . The trifluoromethyl group in the compound of interest is known to be an electron-withdrawing group, which could influence the electronic properties of the pyrimidinyl ring and thus affect its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane" are not detailed in the provided papers, we can infer some properties based on related compounds. The azabicycloheptane core is likely to impart a degree of rigidity to the molecule, which can influence its solubility and stability. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect the compound's solubility in organic solvents and its potential to cross biological membranes. The thia moiety (a sulfur atom replacing a carbon in the ring) could also contribute to the compound's electronic properties and potentially its interaction with metal ions or enzymes.

Aplicaciones Científicas De Investigación

Synthesis of Carbapenams from Pyrrole

Research has shown the preparation of azabicycloheptan-7-ones, a class of compounds related to the queried chemical structure, starting from pyrrole. This process involves several steps including substitution, catalytic hydrogenation, and cyclization to produce compounds with potential antibacterial properties. The methodologies developed for these derivatives emphasize the utility of such bicyclic structures in synthesizing biologically active molecules (Gilchrist, Lemos, & Ottaway, 1997).

Synthesis of Epibatidine Analogues

Another study focuses on the synthesis of epibatidine analogues, which are known for their binding to nicotinic acetylcholine receptors and antinociceptive properties. The key intermediate in this synthesis is a compound structurally similar to the queried molecule, demonstrating the role of such structures in developing compounds with potential therapeutic applications (Carroll et al., 2001).

Development of Glutamic Acid Analogue

The synthesis of a glutamic acid analogue from L-serine involves a trisubstituted pyrrolidine and a key transannular alkylation step. This process highlights the application of bicyclic structures in the synthesis of amino acid analogues with potential use in medicinal chemistry and drug design (Hart & Rapoport, 1999).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWZQQROVFQZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)